2-Bromo-5-methoxybenzonitrile
Overview
Description
2-Bromo-5-methoxybenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by a bromine atom and a methoxy group attached to a benzene ring with a nitrile functional group. Although the provided papers do not directly discuss 2-Bromo-5-methoxybenzonitrile, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 2-Bromo-5-methoxybenzonitrile.
Synthesis Analysis
The synthesis of related compounds often involves halogenation, nucleophilic substitution, and the use of catalysts to facilitate the reactions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves multiple steps including methoxylation and bromination . Similarly, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene includes bromination, hydrolysis, cyanidation, and esterification . These methods could potentially be adapted for the synthesis of 2-Bromo-5-methoxybenzonitrile.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as single-crystal X-ray diffraction, which reveals the crystal system and space group of the compounds [2
Scientific Research Applications
Spectroscopic and Nonlinear Optical Properties
- Spectroscopy and Nonlinear Optics : The compound 5-Bromo-2-methoxybenzonitrile (closely related to 2-Bromo-5-methoxybenzonitrile) has been studied for its spectroscopic properties and potential applications in nonlinear optics. Investigations using Density Functional Theory (DFT) have helped predict its geometrical parameters and analyze its Fourier Transform Infrared (FT-IR) and FT-Raman spectra. This research indicates the molecule's potential for applications in frequency doubling and Second Harmonic Generation (SHG), highlighting its nonlinear optical (NLO) properties (Kumar & Raman, 2017).
Herbicide Resistance and Biodegradation
- Herbicide Resistance in Plants : A gene from Klebsiella ozaenae encoding a specific nitrilase capable of converting bromoxynil (a related compound) into a non-toxic metabolite has been used to develop transgenic tobacco plants. This research demonstrates the feasibility of using such genetic modifications to confer herbicide resistance to plants (Stalker, McBride, & Malyj, 1988).
- Anaerobic Biodegradability : Bromoxynil, a related compound, has been studied for its anaerobic biodegradability under various conditions. The research indicates that bromoxynil and its transformation products can be degraded under methanogenic, sulfidogenic, and iron(III)-reducing conditions, suggesting potential environmental pathways for the biodegradation of similar compounds (Knight, Berman, & Häggblom, 2003).
Chemical Synthesis and Applications
- Synthesis for Industrial Use : The synthesis of 5-Bromo-2-isobutoxybenzonitrile, which shares structural similarities with 2-Bromo-5-methoxybenzonitrile, has been achieved with an overall yield of 47.7% via a three-step procedure. This process, starting from salicylaldehyde, is suitable for industrial preparation due to its mild reaction conditions and lower costs, demonstrating the feasibility of synthesizing similar brominated benzonitrile derivatives (Meng, 2012).
Photodegradation and Environmental Interaction
- Environmental Photodecomposition : The photodecomposition of bromoxynil in water, particularly in the presence of soil fulvic acids, has been studied, providing insights into how similar compounds like 2-Bromo-5-methoxybenzonitrile might behave in natural environments. Such studies are crucial for understanding the environmental impact and breakdown mechanisms of these compounds (Kochany, Choudhry, & Webster, 1990).
Safety And Hazards
2-Bromo-5-methoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if in contact with skin .
properties
IUPAC Name |
2-bromo-5-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQONVYONOASKIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617998 | |
Record name | 2-Bromo-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methoxybenzonitrile | |
CAS RN |
138642-47-4 | |
Record name | 2-Bromo-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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